molecular formula C21H20FN3O6S B565713 Prulifloxacin-d8 CAS No. 1246819-37-3

Prulifloxacin-d8

Número de catálogo: B565713
Número CAS: 1246819-37-3
Peso molecular: 469.513
Clave InChI: PWNMXPDKBYZCOO-SQUIKQQTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prulifloxacin-d8 is a deuterated form of prulifloxacin, a synthetic antibiotic belonging to the fluoroquinolone class. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of prulifloxacin. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. One common method is the hydrogen-deuterium exchange reaction, where prulifloxacin is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete exchange of hydrogen atoms with deuterium .

Análisis De Reacciones Químicas

Types of Reactions: Prulifloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Prulifloxacin-d8 is primarily studied for its potential as an antibiotic with enhanced pharmacological properties. As a lipophilic prodrug, it is rapidly converted into ulifloxacin, which exhibits significant activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves the inhibition of bacterial DNA gyrase, leading to the disruption of DNA replication.

Key Properties:

  • Broad-spectrum activity : Effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with lower potential for developing resistant strains compared to other fluoroquinolones .
  • Pharmacokinetics : Following oral administration, prulifloxacin is absorbed and metabolized quickly, achieving peak plasma concentrations within 1-1.5 hours and exhibiting a half-life of approximately 8 hours .

Table 1: Antimicrobial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.4–0.8 mg/L
Escherichia coli0.05–0.8 mg/L
Pseudomonas aeruginosa0.2–0.8 mg/L
Enterococcus spp.Not significantly active

Clinical Studies

This compound has been evaluated in clinical trials for its efficacy in treating various infections, particularly urinary tract infections and acute exacerbations of chronic bronchitis. Its favorable safety profile, comparable to other fluoroquinolones, has made it a candidate for further clinical applications.

Clinical Findings:

  • In Phase III trials, prulifloxacin demonstrated significant efficacy in treating uncomplicated urinary tract infections and chronic bacterial prostatitis .
  • It has shown good tissue penetration, allowing for once-daily dosing, which enhances patient compliance .

Table 2: Summary of Clinical Trials Involving this compound

Study TypeCondition TreatedResults
Phase III Randomized TrialUncomplicated UTISignificant reduction in symptoms
Phase III Randomized TrialChronic Bacterial ProstatitisComparable efficacy to existing treatments

Analytical Chemistry

In addition to its pharmaceutical applications, this compound is utilized in analytical chemistry for the development of sensitive detection methods for antibiotic residues in various matrices. The deuterated form enhances the accuracy of mass spectrometry techniques due to its distinct isotopic signature.

Analytical Techniques:

  • Mass Spectrometry : this compound is often used as an internal standard in quantitative analyses to improve the reliability of results when measuring prulifloxacin levels in biological samples .
  • Chromatography : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed to detect and quantify prulifloxacin metabolites in environmental samples .

Table 3: Analytical Applications of this compound

TechniqueApplicationPurpose
UPLC-MS/MSResidue analysis in environmental samplesQuantification of antibiotic contamination
LC-MSPharmacokinetic studiesMeasurement of drug levels in clinical trials

Mecanismo De Acción

Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparación Con Compuestos Similares

Actividad Biológica

Prulifloxacin-d8 is a deuterated form of prulifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily used for its bactericidal properties, which stem from its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, and clinical implications.

This compound functions by inhibiting bacterial DNA gyrase, leading to the disruption of DNA replication and transcription processes. This mechanism is characteristic of fluoroquinolones, making them effective against a broad spectrum of gram-negative and some gram-positive bacteria. The active metabolite, ulifloxacin, is responsible for the majority of the antibacterial activity observed with this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its rapid absorption and extensive tissue distribution:

  • Absorption : Following oral administration, this compound is rapidly converted to ulifloxacin. Peak plasma concentrations are typically reached within 0.5 to 1 hour post-dose .
  • Half-Life : The elimination half-life of ulifloxacin ranges from 8 to 12 hours depending on the dosage .
  • Protein Binding : Approximately 45% of ulifloxacin is bound to serum proteins, which influences its distribution and efficacy .
  • Excretion : The drug is primarily excreted via urine, with a significant portion eliminated as ulifloxacin and minor amounts as inactive metabolites .

Antimicrobial Efficacy

This compound exhibits potent antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against common urinary and respiratory pathogens:

Pathogen MIC (µg/mL) Comparison with Other Fluoroquinolones
Escherichia coli0.25Lower MIC than ciprofloxacin (p < 0.001)
Proteus mirabilis0.5Lower MIC than levofloxacin (p < 0.001)
Staphylococcus saprophyticus0.5Significantly lower than both ciprofloxacin and levofloxacin (p < 0.001)
Streptococcus pyogenes0.5Comparable to moxifloxacin
Haemophilus influenzae1.0Higher MIC than ciprofloxacin (p < 0.001)

This data indicates that this compound (as ulifloxacin) has superior efficacy against several clinically relevant pathogens compared to other fluoroquinolones .

Case Studies

Several case studies have documented the clinical use of prulifloxacin in treating infections:

  • Urinary Tract Infections (UTIs) : In a cohort study involving patients with recurrent UTIs, prulifloxacin demonstrated a high success rate in eradicating infections caused by resistant strains of E. coli.
  • Respiratory Infections : Another study reported effective treatment outcomes in patients with community-acquired pneumonia caused by Streptococcus pneumoniae, showcasing its role as a first-line treatment option.
  • Resistance Patterns : Research has indicated that while resistance to fluoroquinolones can develop, prulifloxacin maintains activity against many resistant strains due to its unique binding properties and pharmacokinetic profile .

Safety and Side Effects

This compound has been associated with a relatively low incidence of adverse effects compared to other fluoroquinolones. Common side effects include gastrointestinal disturbances and mild allergic reactions; however, severe reactions such as tendonitis or central nervous system effects have been reported but are rare .

Propiedades

Número CAS

1246819-37-3

Fórmula molecular

C21H20FN3O6S

Peso molecular

469.513

Nombre IUPAC

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

Clave InChI

PWNMXPDKBYZCOO-SQUIKQQTSA-N

SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Sinónimos

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid;  NM 441-d8;  Quisnon-d8;  Sword-d8; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.